Methylcobalamin

描述

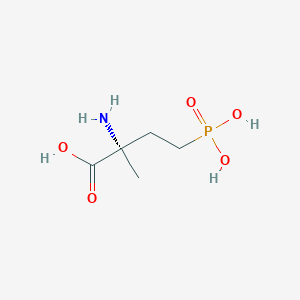

Mecobalamin, also known as methylcobalamin, is a form of vitamin B12. It is a cobalamin, a group of compounds that contain cobalt. Mecobalamin is a naturally occurring form of vitamin B12 and is found in animal-based foods such as meat, fish, eggs, and dairy products. It plays a crucial role in maintaining proper brain function, nerve health, and the production of red blood cells .

作用机制

甲钴胺在由高半胱氨酸合成蛋氨酸的过程中充当辅酶。 它促进神经细胞中的核酸和蛋白质合成,增强轴突运输,并支持神经再生 。 主要分子靶点是蛋氨酸合酶,一种对形成 DNA 的嘌呤和嘧啶合成必不可少的酶 .

生化分析

Biochemical Properties

Methylcobalamin functions as a cofactor for two critical enzymes: methionine synthase and L-methylmalonyl-CoA mutase . Methionine synthase catalyzes the conversion of homocysteine to methionine, an essential amino acid required for the formation of S-adenosylmethionine, a universal methyl donor for almost 100 different substrates, including DNA, RNA, proteins, and lipids . L-methylmalonyl-CoA mutase converts L-methylmalonyl-CoA to succinyl-CoA in the metabolism of propionate, a short-chain fatty acid . This compound’s role in these biochemical reactions is vital for maintaining cellular function and metabolic processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has antioxidant effects, acts as a co-factor in mitochondrial energy metabolism, and contributes to DNA synthesis, the methylation cycle, and epigenetic regulation . This compound is involved in the formation of red blood cells and aids in the synthesis of DNA and RNA in the bone marrow . It also helps in the production of neurotransmitters, which are essential for transmitting signals between nerve cells .

Molecular Mechanism

At the molecular level, this compound participates in the Wood-Ljungdahl pathway, providing the methyl group that couples to carbon monoxide to afford acetyl-CoA . It is first converted by MMACHC into cob(II)alamin, which is then converted into adenosylcobalamin and this compound for use as cofactors . This compound’s role as a cofactor for methionine synthase and L-methylmalonyl-CoA mutase is crucial for its biochemical functions . It also promotes axonal transport and axonal regeneration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that continuous treatment with this compound ameliorates effects on peripheral lesions in experimental diabetic neuropathy . The stability and degradation of this compound are essential factors in its long-term effects on cellular function. Studies have shown that this compound has neuroprotective actions and can improve motor nerve conduction velocity in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Ultra-high doses of this compound (500 μg/kg) have been found to improve compound muscle action potential in acrylamide-induced neuropathy . It also shows neuroprotective effects in models of mononeuropathy in rats . High doses of this compound can have toxic or adverse effects, and it is essential to determine the appropriate dosage for therapeutic use .

Metabolic Pathways

This compound is involved in the synthesis of thymidine from deoxyuridine, promotion of deposited folate utilization, and metabolism of nucleic acid . It promotes nucleic acid and protein synthesis more than adenosylcobalamin does . This compound also participates in the Wood-Ljungdahl pathway, providing the methyl group that couples to carbon monoxide to afford acetyl-CoA .

Transport and Distribution

This compound is transported and distributed within cells and tissues through a sophisticated pathway involving more than 15 gene products . It is bound to protein in food and must be released before it is absorbed . The process starts in the mouth when food is mixed with saliva, and the freed vitamin B12 then binds with haptocorrin, a cobalamin-binding protein in the saliva . In the duodenum, digestive enzymes free the vitamin B12 from haptocorrin, and this freed vitamin B12 combines with intrinsic factor, a transport and delivery binding protein secreted by the stomach’s parietal cells .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is involved in the methionine cycle, where it serves as a cofactor for methionine synthase, catalyzing the methylation of homocysteine to methionine . This reaction occurs in the cytoplasm, and the resulting methionine is essential for various cellular processes, including protein synthesis and DNA methylation . The localization of this compound within specific cellular compartments ensures its availability for these critical biochemical reactions.

准备方法

合成路线和反应条件

甲钴胺可以通过在碱性溶液中用硼氢化钠还原氰钴胺素,然后加入碘甲烷在实验室合成 。此过程涉及以下步骤:

- 将氰钴胺素、氯化钴和三甲基亚砜碘化物溶解在去离子水中,得到反应混合物。

- 将溶解在无水乙醇中的硼氢化钠添加到反应混合物中。

- 将溶液的 pH 值调节到 5.0-7.0。

- 离心溶液以获得滤液。

- 对滤液进行真空蒸发以获得浓缩液。

- 用大孔树脂柱吸附浓缩液,然后洗涤、展开、分离,得到结晶母液。

- 向结晶母液中加入丙酮,进行动态和静态结晶,然后过滤、洗涤、干燥,得到成品 .

工业生产方法

在工业环境中,甲钴胺片剂通常使用传统的湿法制粒工艺制备。 这包括造粒、干燥、制粒、整体混合、压片、包衣和包装 .

化学反应分析

反应类型

甲钴胺会发生各种化学反应,包括:

氧化: 甲钴胺可以被氧化形成羟钴胺素。

还原: 它可以被还原形成钴 (II) 胺素。

取代: 甲钴胺可以发生取代反应,其中甲基被其他基团取代。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和氧气。

还原: 硼氢化钠通常用作还原剂。

取代: 碘甲烷用于甲基化反应。

形成的主要产物

氧化: 羟钴胺素。

还原: 钴 (II) 胺素。

取代: 取决于所用取代基的各种取代钴胺素。

科学研究应用

甲钴胺具有广泛的科学研究应用,包括:

相似化合物的比较

甲钴胺经常与维生素 B12 的其他形式进行比较,例如氰钴胺素和羟钴胺素。 虽然所有这些化合物都具有相似的生理功能,但它们的化学结构和生物利用度不同 .

羟钴胺素: 含有羟基,用于治疗维生素 B12 缺乏症和氰化物中毒.

甲钴胺的独特之处在于它是维生素 B12 的天然形式,直接参与高半胱氨酸甲基化为蛋氨酸的过程,这使其对神经健康尤为重要 .

属性

CAS 编号 |

13422-55-4 |

|---|---|

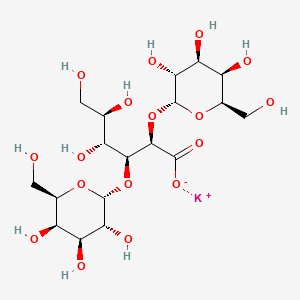

分子式 |

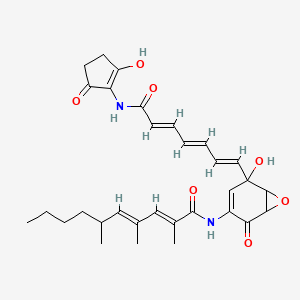

C63H91CoN13O14P |

分子量 |

1344.4 g/mol |

IUPAC 名称 |

carbanide;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(3R,13S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate |

InChI |

InChI=1S/C62H90N13O14P.CH3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;/q;-1;+3/p-2/t31?,34?,35?,36?,37?,41?,52?,53?,56?,57?,59-,60+,61+,62+;;/m1../s1 |

InChI 键 |

ZFLASALABLFSNM-AZCDKEHOSA-L |

SMILES |

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3] |

手性 SMILES |

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C([C@]7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3] |

规范 SMILES |

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3] |

外观 |

Solid powder |

沸点 |

> 300 °C |

颜色/形态 |

Dark red crystals or an amorphous or crystalline red powder Dark-red crystals or red powde |

熔点 |

> 300 |

物理描述 |

Dark red odorless solid; Hygroscopic; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in alcohol; insoluble in acetone, chloroform, ether. In water, 1,25X10+4 mg/l @ 25 °C |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CH3-B12 mecobalamin mecobalamin monohydrate mecobalamin, (13beta)-isomer mecobalamin, 3H-labeled mecobalamin, 57Co-labeled mecobalamin, Co-methyl-13C-labeled mecobalamin, Co-methyl-14C-labeled methylcobalamin methylcobalamine methylvitamin B12 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B1676066.png)